H-Orn(Z)-obzl hcl
CAS No.: 63594-37-6
VCID: VC21542379
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Orn(Z)-OBzl·HCl, also known as N5-[(phenylmethoxy)carbonyl]-L-ornithine benzyl ester hydrochloride, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its protected form, which allows for selective deprotection and coupling reactions. The compound is crucial in the synthesis of peptides and proteins, particularly where ornithine residues are required. Synthesis and ApplicationsThe synthesis of H-Orn(Z)-OBzl·HCl typically involves the reaction of L-ornithine with benzyloxycarbonyl chloride (Cbz-Cl) to introduce the Z protecting group, followed by esterification with benzyl alcohol to form the benzyl ester. This compound is then converted into its hydrochloride salt for stability and ease of handling. H-Orn(Z)-OBzl·HCl is used in peptide synthesis to introduce ornithine residues into peptides. The Z protecting group can be removed under mild conditions using hydrogenation or palladium-catalyzed deprotection, allowing for further coupling reactions without racemization. Research FindingsResearch in peptide synthesis often focuses on optimizing conditions to minimize racemization and improve coupling efficiencies. Studies have shown that the choice of solvent and coupling reagents can significantly affect the outcome of peptide synthesis reactions . For instance, solvents like N-methylpyrrolidone (NMP) and dichloromethane (DCM) are commonly used due to their ability to dissolve a wide range of compounds and facilitate efficient coupling reactions.
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 63594-37-6 | ||||||||
Product Name | H-Orn(Z)-obzl hcl | ||||||||
Molecular Formula | C14H14N2O3 | ||||||||
Molecular Weight | 258.27 g/mol | ||||||||
IUPAC Name | benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | ||||||||
Standard InChI | InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1 | ||||||||
Standard InChIKey | YRMVHTZHFWHHIU-LBPRGKRZSA-N | ||||||||
Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N | ||||||||
SMILES | C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl | ||||||||
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | ||||||||
Synonyms | L-Asparticacidalpha-(beta-naphthylamide);635-91-6;Asparticacidbeta-naphthylamide;H-Asp-betaNA;(S)-3-Amino-4-(2-naphthylamino)-4-oxobutyricacid;L-ASPARTICACIDALPHA-;A8027_SIGMA;L-asparticacid2-naphthylamide;CHEBI:90425;CTK8G0509;L-asparticacidbeta-naphthylamide;ZINC6118785;7298AH;L-asparticacid1-(2-naphthylamide);N-naphthalen-2-yl-L-alpha-asparagine;L-asparticacidalpha-(2-naphthylamide);N-(2-Naphthyl)-L-asparticacidalpha-amide | ||||||||
PubChem Compound | 56777389 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume